molecular formula C15H11Cl2N3O B15212661 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one CAS No. 61779-12-2

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one

Katalognummer: B15212661
CAS-Nummer: 61779-12-2
Molekulargewicht: 320.2 g/mol
InChI-Schlüssel: BDIFRMWZRPXXGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 3,4-dichlorobenzylamine with quinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or proteins that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:

    Gefitinib: An FDA-approved drug used for treating non-small cell lung cancer.

    Erlotinib: Another FDA-approved drug for treating non-small cell lung cancer and pancreatic cancer.

    Afatinib: Used for treating non-small cell lung cancer with specific mutations. These compounds share a similar quinazoline backbone but differ in their specific substituents and biological activities.

Eigenschaften

CAS-Nummer

61779-12-2

Molekularformel

C15H11Cl2N3O

Molekulargewicht

320.2 g/mol

IUPAC-Name

2-[(3,4-dichlorophenyl)methylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C15H11Cl2N3O/c16-11-6-5-9(7-12(11)17)8-18-15-19-13-4-2-1-3-10(13)14(21)20-15/h1-7H,8H2,(H2,18,19,20,21)

InChI-Schlüssel

BDIFRMWZRPXXGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NCC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.